molecular formula C9H13ClFNO B3090724 (S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride CAS No. 1213160-13-4

(S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride

Cat. No. B3090724
CAS RN: 1213160-13-4
M. Wt: 205.66
InChI Key: NNOBEMYECBNQKF-FVGYRXGTSA-N
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Description

(S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride, also known as FPEA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is a chiral molecule that has a specific stereochemistry, which makes it an attractive target for drug development.

Scientific Research Applications

  • Pharmaceutical Research and Drug Synthesis : It has been investigated in the context of pharmaceutical research for the development of new medicinal products, as well as for understanding new drugs of abuse. For example, a study explored its derivative 3-Fluorophenmetrazine (3-FPM), which was initially invented for potential medical purposes. The study developed a method for detecting 3-FPM in biological samples, providing crucial data for forensic and clinical interpretations (Grumann et al., 2019).

  • Antimicrobial Agents : This compound has also been used in the synthesis of new antimicrobial agents. Research involving the synthesis of substituted phenyl azetidines, which includes derivatives of (S)-3-Amino-3-(4-fluoro-phenyl)-propan-1-ol hydrochloride, demonstrated potential antimicrobial activity (Doraswamy & Ramana, 2013).

  • Enantioselective Synthesis : It has applications in enantioselective synthesis, a key process in the production of chiral drugs. For instance, a study developed a chiral amino alcohol-based ligand for the asymmetric alkynylation of chloral, yielding high enantiomeric excesses. This process is important for producing pharmaceutically relevant building blocks (Jiang & Si, 2004).

  • Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Research has been conducted on the cardioselectivity of beta-adrenoceptor blocking agents, which involves derivatives of this compound. These studies contribute to the development of more effective cardiovascular drugs (Rzeszotarski et al., 1979).

  • Lipase-Catalyzed Resolution in Asymmetric Synthesis : The compound has been used in the lipase-catalyzed resolution of chiral 1,3-amino alcohols, which is crucial for producing certain medications, such as the synthesis of (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

  • Structure-Activity Relationships in Beta-Adrenoceptor Agents : Further studies have examined the structure-activity relationships in beta-adrenoceptor agents, where derivatives of this compound play a significant role. This research aids in understanding how molecular modifications affect drug action (Engelhardt, 1984).

properties

IUPAC Name

(3S)-3-amino-3-(4-fluorophenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOBEMYECBNQKF-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCO)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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